(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid is a compound with significant importance in the field of organic chemistry. It is known for its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group. This compound is often used in peptide synthesis and other chemical research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the azido group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to the formation of nitro compounds or other nitrogen-containing species.
Scientific Research Applications
(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and labeling due to its reactive azido group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid involves its reactive functional groups. The Fmoc group serves as a protecting group for the amino group, allowing selective reactions to occur at other sites. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often used in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid
- ®-2-(9-Fluorenylmethyloxycarbonylamino)-4-azidobutanoic acid
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-azido-D-homoalanine
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the azido functional group. This combination allows for selective reactions and high reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3S)-4-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-12(9-18(24)25)22-19(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,26)(H,24,25)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMZMLVZIUHAV-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.